1-Phenylpropyl isocyanide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpropyl isocyanide can be synthesized through several methods. One common approach involves the formylation of a primary amine followed by dehydration of the resultant formamide. The formylation step typically uses formic acid or formic acid derivatives, while the dehydration step often employs reagents such as phosphorus oxychloride in the presence of a base like triethylamine . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce the environmental footprint .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpropyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyano group can act as a nucleophile, reacting with electrophiles to form new carbon-nitrogen bonds.
Electrophilic Addition: The compound can also participate in electrophilic addition reactions, where the isocyano group reacts with nucleophiles.
Multicomponent Reactions: Notably, this compound is a key component in multicomponent reactions such as the Ugi and Passerini reactions, which are used to synthesize complex molecules in a single step.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include alkyl halides and acyl chlorides, typically under mild conditions.
Electrophilic Addition: Reagents such as acids and bases are used to facilitate these reactions.
Multicomponent Reactions: These reactions often involve a combination of amines, carbonyl compounds, and acids.
Major Products: The major products formed from these reactions include a variety of heterocyclic compounds, which are valuable in medicinal chemistry and materials science .
Scientific Research Applications
1-Phenylpropyl isocyanide has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-Phenylpropyl isocyanide exerts its effects involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions, forming stable intermediates and products. In biological systems, it can covalently modify essential metabolic enzymes, thereby inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
- Phenyl isocyanide
- Benzyl isocyanide
- Methyl isocyanide
Comparison: 1-Phenylpropyl isocyanide is unique due to its phenylpropyl moiety, which imparts distinct steric and electronic properties compared to other isocyanides. This uniqueness makes it particularly useful in multicomponent reactions and as a scaffold in drug discovery .
Properties
IUPAC Name |
1-isocyanopropylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDBZBWFGKHKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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